6-Ethyl-5-methyl-2,4(1H,3H)-pyrimidinedione
CAS No.:
Cat. No.: VC17577982
Molecular Formula: C7H10N2O2
Molecular Weight: 154.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H10N2O2 |
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Molecular Weight | 154.17 g/mol |
IUPAC Name | 6-ethyl-5-methyl-1H-pyrimidine-2,4-dione |
Standard InChI | InChI=1S/C7H10N2O2/c1-3-5-4(2)6(10)9-7(11)8-5/h3H2,1-2H3,(H2,8,9,10,11) |
Standard InChI Key | HSSUKVMBUGKUAU-UHFFFAOYSA-N |
Canonical SMILES | CCC1=C(C(=O)NC(=O)N1)C |
Introduction
Chemical Structure and Nomenclature
Molecular Framework
The compound’s systematic IUPAC name, 6-ethyl-5-methyl-2,4(1H,3H)-pyrimidinedione, reflects its substitution pattern:
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Pyrimidinedione core: A bicyclic structure with nitrogen atoms at positions 1 and 3 and ketone groups at positions 2 and 4.
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Substituents:
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An ethyl group (-CH2CH3) at position 6.
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A methyl group (-CH3) at position 5.
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The numbering follows IUPAC conventions, prioritizing the ketone groups for lower locants (Figure 1) .
Table 1: Structural identifiers of 6-ethyl-5-methyl-2,4(1H,3H)-pyrimidinedione
Property | Value |
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Molecular formula | C7H10N2O2 |
Molecular weight | 154.17 g/mol |
IUPAC name | 6-Ethyl-5-methyl-2,4(1H,3H)-pyrimidinedione |
SMILES | CC1=C(C(=O)N)C(=O)N(C)N1C |
Stereochemical Considerations
The compound is achiral due to the absence of stereogenic centers and symmetry in its substitution pattern . This contrasts with analogs featuring bulkier substituents (e.g., cyclopropylmethyl), which may exhibit chirality .
Synthesis and Reaction Pathways
General Synthetic Strategies
Pyrimidinediones are typically synthesized via:
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Condensation reactions: Between urea derivatives and β-keto esters or malonic acid derivatives.
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Mannich reactions: Introducing amine or alkyl groups to preformed pyrimidinedione cores .
For 6-ethyl-5-methyl derivatives, a plausible route involves:
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Step 1: Formation of 6-amino-5-methylpyrimidinedione via condensation of ethyl acetoacetate and urea under acidic conditions.
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Step 2: Alkylation at position 6 using ethyl bromide or ethyl iodide in the presence of a base (e.g., NaH) .
Table 2: Comparison of synthesis methods for pyrimidinedione analogs
Compound | Method | Yield (%) | Reference |
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5-Ethyl-6-(3,5-dimethylphenylthio) | Mannich reaction with NaHCO3 | 35–58 | |
Pyrimido[4,5-d]pyrimidones | Double Mannich reaction | 40–61 |
Optimization Challenges
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Regioselectivity: Ensuring alkylation occurs preferentially at position 6 requires careful control of reaction conditions (e.g., temperature, solvent polarity) .
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Byproduct formation: Competing reactions at position 1 or 3 may necessitate chromatographic purification .
Physicochemical Properties
Thermodynamic Parameters
While experimental data for the target compound are unavailable, properties can be estimated from analogs:
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logP: ~1.2 (calculated via ChemDraw), indicating moderate lipophilicity.
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Solubility: Likely low in water (<1 mg/mL) due to the nonpolar ethyl and methyl groups .
Table 3: Predicted physicochemical properties
Property | Value | Method |
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logP | 1.2 | Calculated |
Water solubility | 0.8 mg/mL | ALOGPS |
Polar surface area | 58.2 Ų | RDKit |
Spectral Characteristics
Biological Activity and Mechanisms
Structure-Activity Relationships (SAR)
Key SAR insights from pyrimidinedione inhibitors include:
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Position 5 substituents: Larger groups (e.g., isopropyl) enhance RT binding affinity .
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Position 6 modifications: Thioether or benzoyl groups improve metabolic stability .
Applications and Industrial Relevance
Pharmaceutical Development
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Lead compound: The scaffold’s modularity allows for derivatization to optimize pharmacokinetic properties .
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Combination therapies: Potential synergy with nucleoside RT inhibitors (NRTIs) for HIV treatment .
Material Science
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